(3,3,4,4-d4)-Hexacosanoic acid
Overview
Description
(3,3,4,4-d4)-Hexacosanoic acid is a deuterated fatty acid, where four hydrogen atoms are replaced by deuterium atoms at the 3rd and 4th positions. This isotopically labeled compound is used in various scientific research applications, particularly in the study of lipid metabolism and the tracing of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4-d4)-Hexacosanoic acid typically involves the incorporation of deuterium atoms into the fatty acid chain. One common method starts with the preparation of a deuterated precursor, such as (3,3,4,4-d4)-hexylphosphonium bromide, which is then subjected to further chemical reactions to elongate the carbon chain and introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of deuterated fatty acids like this compound often involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the selective incorporation of deuterium atoms and to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4-d4)-Hexacosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid can be reduced to form alcohols.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones or aldehydes, while reduction can produce deuterated alcohols.
Scientific Research Applications
(3,3,4,4-d4)-Hexacosanoic acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and fatty acid biosynthesis.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane structure.
Medicine: Used in metabolic studies to trace the incorporation and utilization of fatty acids in the body.
Industry: Employed in the development of deuterated drugs and other specialized chemical products
Mechanism of Action
The mechanism of action of (3,3,4,4-d4)-Hexacosanoic acid involves its incorporation into lipid metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the movement and transformation of the fatty acid within biological systems. This helps in elucidating the molecular targets and pathways involved in lipid metabolism and related processes .
Comparison with Similar Compounds
Similar Compounds
(3,3,4,4-d4)-Hexylphosphonium bromide: A precursor used in the synthesis of (3,3,4,4-d4)-Hexacosanoic acid.
5-Bromopentanoic-3,3,4,4-d4 acid: Another deuterated fatty acid used in similar research applications.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying lipid metabolic pathways. The incorporation of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3,3,5,5-tetradeuteriohexacosanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/i22D2,24D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHIUKTWLZUKEX-ZLHJCJBRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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